2,3-Dihydrobenzo[b]thiophene-6-sulfonyl chloride 1,1-dioxide
Description
2,3-Dihydrobenzo[b]thiophene-6-sulfonyl chloride 1,1-dioxide (CAS: 208643-45-2) is a sulfonyl chloride derivative featuring a bicyclic dihydrobenzo[b]thiophene core with two sulfonyl oxygen atoms. Its molecular formula is C₈H₇ClO₄S₂, with a molecular weight of 266.72 g/mol . The compound is synthesized via chlorosulfonic acid treatment of 2,3-dihydrobenzo[b]thiophene 1,1-dioxide, yielding a light brown oil with a moderate 38% efficiency . Key applications include its role as an intermediate in synthesizing sulfonamides for pharmaceutical research, such as LFA-1/ICAM-1 antagonists .
Properties
IUPAC Name |
1,1-dioxo-2,3-dihydro-1-benzothiophene-6-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S2/c9-15(12,13)7-2-1-6-3-4-14(10,11)8(6)5-7/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTLGROTQDMDSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C1C=CC(=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrobenzo[b]thiophene-6-sulfonyl chloride 1,1-dioxide typically involves the sulfonation of 2,3-dihydrobenzo[b]thiophene followed by chlorination. One common method is the reaction of 2,3-dihydrobenzo[b]thiophene with sulfur trioxide to introduce the sulfonyl group, followed by treatment with thionyl chloride to form the sulfonyl chloride derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale sulfonation and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrobenzo[b]thiophene-6-sulfonyl chloride 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonamide.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl chloride group with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as ammonia, primary amines, or alcohols are used under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfonamides.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
2,3-Dihydrobenzo[b]thiophene-6-sulfonyl chloride 1,1-dioxide has significant applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dihydrobenzo[b]thiophene-6-sulfonyl chloride 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. This interaction can disrupt biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
2,3-Dihydro-1,2-benzothiazole 1,1-dioxide (Compound 11)
- Structure : Replaces the thiophene ring with a thiazole ring (containing nitrogen).
- Synthesis : Formed via reaction of 2-(alkylsulfonyl)benzyl azides with N,N-dimethylsulfamoyl chloride .
- Reactivity : The thiazole nitrogen enhances nucleophilicity compared to the sulfur in the thiophene system.
- Applications : Primarily explored in heterocyclic chemistry for cyclization reactions .
Comparison Table
6-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (Compound 35)
- Structure : Bromine substituent at position 6 instead of sulfonyl chloride.
- Synthesis : Halogenation of 2,3-dihydrobenzo[b]thiophene 1,1-dioxide derivatives .
- Reactivity : Bromine enables cross-coupling reactions (e.g., cyanation to form Compound 36 ) .
- Applications : Intermediate for carbonitrile and carbaldehyde derivatives in medicinal chemistry .
Comparison Table
| Property | Target Compound | 6-Bromo Derivative (35) |
|---|---|---|
| Molecular Weight | 266.72 g/mol | ~245 g/mol (estimated) |
| Key Functional Group | Sulfonyl chloride | Bromine |
| Reaction Utility | Nucleophilic substitution | Suzuki coupling, cyanation |
| Pharmacological Role | Sulfonamide precursor | Precursor to nitriles/aldehydes |
2,3-Dihydrobenzo[b]thiophen-3-amine 1,1-dioxide Derivatives
- Structure : Amine substituent at position 3 instead of sulfonyl chloride.
- Synthesis : LDA-mediated cyclization of o-(alkylsulfonyl)benzyl azides .
- Reactivity : Amine group facilitates nucleophilic reactions (e.g., acylation, alkylation).
- Applications: Potential pharmacophores due to amine functionality .
Comparison Table
| Property | Target Compound | 3-Amine Derivative |
|---|---|---|
| Molecular Formula | C₈H₇ClO₄S₂ | C₈H₉NO₃S (estimated) |
| Key Functional Group | Sulfonyl chloride | Primary amine |
| Synthetic Method | Chlorosulfonation | LDA-mediated cyclization |
| Biological Utility | Intermediate | Direct bioactive potential |
2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl chloride (Compound 6)
- Structure : Replaces thiophene with a dioxane ring; carbonyl chloride instead of sulfonyl chloride.
- Synthesis : Treatment of 1,4-benzodioxan with thionyl chloride .
- Reactivity : Acyl chloride undergoes nucleophilic acyl substitution (e.g., esterification).
- Applications : Used to synthesize styryl-imidazole derivatives for antimicrobial studies .
Comparison Table
| Property | Target Compound | Dioxine Carbonyl Chloride |
|---|---|---|
| Core Structure | Thiophene | Dioxane |
| Functional Group | Sulfonyl chloride | Carbonyl chloride |
| Reaction Type | S-Nucleophilic | C-Nucleophilic |
| Pharmacological Use | Antagonist synthesis | Antimicrobial agents |
Biological Activity
Overview
2,3-Dihydrobenzo[b]thiophene-6-sulfonyl chloride 1,1-dioxide (CAS No. 208643-45-2) is a compound belonging to the class of benzothiophene derivatives, which are recognized for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
- Molecular Formula : C₈H₇ClO₄S₂
- Molecular Weight : 266.72 g/mol
- Structure : The compound features a sulfonyl chloride group that enhances its reactivity and biological potential.
The biological activity of 2,3-Dihydrobenzo[b]thiophene-6-sulfonyl chloride 1,1-dioxide primarily stems from its ability to interact with specific molecular targets in biological systems. The sulfonyl chloride moiety can react with nucleophilic sites on proteins or other biomolecules, potentially leading to enzyme inhibition or modification of protein activity. This interaction can disrupt various biological pathways, offering therapeutic effects against certain diseases.
Antimicrobial Activity
Research indicates that benzothiophene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess low minimum inhibitory concentrations (MIC) against Gram-positive bacteria and fungi:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 2,3-Dihydrobenzo[b]thiophene-6-sulfonyl chloride 1,1-dioxide | TBD | TBD |
| Chloro-substituted benzo[b]thiophenes | 16 | Staphylococcus aureus, Bacillus cereus |
| Bromo-substituted benzo[b]thiophenes | 16 | Staphylococcus aureus, Bacillus cereus |
The presence of halogen substitutions has been linked to enhanced antimicrobial activity, suggesting that structural modifications can significantly influence the efficacy of these compounds .
Enzyme Inhibition
The sulfonyl chloride group in this compound is known to facilitate interactions with enzymes involved in various metabolic pathways. For example, sulfonyl chlorides can act as irreversible inhibitors of serine proteases by forming covalent bonds with the active site serine residue . This property has implications for drug design aimed at treating conditions such as cancer and infectious diseases.
Case Studies
- Synthesis and Evaluation : A study evaluated the synthesis of several halogenated benzo[b]thiophene derivatives and their antimicrobial activities. Compounds with chloro or bromo substitutions showed promising results against multiple bacterial strains .
- ADME Properties : In silico studies have assessed the absorption, distribution, metabolism, and excretion (ADME) characteristics of related compounds. These studies revealed favorable drug-like properties for certain derivatives, indicating their potential for further development .
Q & A
Q. What are the optimized synthetic routes for preparing 2,3-dihydrobenzo[b]thiophene-6-sulfonyl chloride 1,1-dioxide, and how can reaction conditions be controlled to maximize yield?
The compound is typically synthesized via chlorination of 1,1-dioxo-1H-benzo[b]thiophene-6-sulfonic acid using thionyl chloride (SOCl₂) under reflux. Key parameters include:
- Stoichiometry : A 1:1 molar ratio of sulfonic acid to SOCl₂ is standard, but excess SOCl₂ (1.5–2 equivalents) ensures complete conversion.
- Temperature : Reflux at 70–80°C for 4–6 hours minimizes side reactions.
- Workup : Neutralizing residual HCl with a base (e.g., triethylamine) improves purity. Industrial methods may use phosphorus pentachloride (PCl₅) for scalability, but SOCl₂ is preferred for lab-scale synthesis due to milder conditions .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the sulfonyl chloride group (δ ~3.5–4.0 ppm for adjacent protons) and aromatic backbone.
- IR Spectroscopy : Peaks at ~1360 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch) validate the sulfone group.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 264.7 (C₈H₅ClO₄S₂).
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95% typical for research-grade material) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields during nucleophilic substitution reactions with this sulfonyl chloride?
Discrepancies in yields (e.g., 50–85% for amination reactions) may arise from:
- Nucleophile Reactivity : Primary amines (e.g., methylamine) react faster than bulky amines (e.g., tert-butylamine) due to steric effects.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity compared to non-polar solvents.
- Byproduct Formation : Competing hydrolysis to sulfonic acid can occur if moisture is present. Mitigation strategies include rigorous drying of solvents, using Schlenk-line techniques, and monitoring reactions via TLC .
Q. What computational methods are recommended to predict the reactivity of this compound in novel synthetic pathways?
- DFT Calculations : Model transition states for sulfonyl chloride substitution (e.g., with amines or alcohols) to predict activation energies.
- Molecular Docking : If targeting biological activity (e.g., enzyme inhibition), dock derivatives into active sites (e.g., LFA-1/ICAM-1 for anti-inflammatory applications).
- QSAR Studies : Correlate electronic properties (e.g., Hammett σ constants) of substituents with reaction rates or bioactivity .
Q. How can researchers design derivatives of this compound for targeted biological activity, and what in vitro assays are appropriate for validation?
- Derivatization Strategy :
- Sulfonamide Formation : React with primary/secondary amines to generate sulfonamides (common in drug discovery).
- Electrophilic Substitution : Introduce halogens (e.g., bromine) at the benzo[b]thiophene ring for further cross-coupling reactions.
- Bioactivity Screening :
- Enzyme Assays : Test IC₅₀ values against targets like PI3Kδ (via fluorescence-based kinase assays).
- Cell-Based Assays : Evaluate cytotoxicity (MTT assay) and anti-inflammatory effects (e.g., NF-κB inhibition in macrophages) .
Q. What experimental controls are critical when studying the stability of this compound under varying storage conditions?
- Moisture Control : Store under inert gas (Ar/N₂) with molecular sieves to prevent hydrolysis.
- Temperature : Long-term storage at –20°C; avoid repeated freeze-thaw cycles.
- Purity Monitoring : Periodic HPLC analysis to detect degradation products (e.g., sulfonic acid). Stability studies should include accelerated aging tests (40°C/75% RH for 4 weeks) .
Methodological Notes
- Contradictory Data : If NMR spectra show unexpected peaks, compare with simulated spectra (e.g., using ACD/Labs or ChemDraw) to identify impurities .
- Scale-Up Challenges : Transitioning from lab-scale (mg) to pilot-scale (kg) may require switching from SOCl₂ to PCl₅ for cost efficiency, but safety protocols for HCl gas handling are essential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
